Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-
Overview
Description
Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with a 2,5-dimethyl-3-furanyl and a propoxy group attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- typically involves the reaction of benzenesulfonyl chloride with an amine derivative. The process can be summarized in the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonic acid is treated with thionyl chloride (SOCl₂) to form benzenesulfonyl chloride.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxyamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Known for its use in organic synthesis and as a plasticizer.
Benzenesulfonamide, 2-methyl-: Used in the synthesis of pharmaceuticals and agrochemicals.
N-Butylbenzenesulfonamide: Employed as a plasticizer and in the production of resins.
Uniqueness
Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- is unique due to its specific functional groups, which may impart distinct chemical and biological properties. The presence of the 2,5-dimethyl-3-furanyl and propoxy groups can influence its reactivity and interactions with biological targets, potentially leading to novel applications in medicine and industry.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-propoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-4-9-20-15-5-7-16(8-6-15)22(18,19)17-11-14-10-12(2)21-13(14)3/h5-8,10,17H,4,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCGZFGPRIFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169260 | |
Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351620-92-2 | |
Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351620-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301169260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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